molecular formula C6H6N2O3 B1293840 2-Hydroxy-3-methyl-5-nitropyridine CAS No. 21901-34-8

2-Hydroxy-3-methyl-5-nitropyridine

Cat. No. B1293840
CAS RN: 21901-34-8
M. Wt: 154.12 g/mol
InChI Key: FPTYZBDNBMVYCL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-5-nitropyridine is a compound that belongs to the class of nitropyridines, which are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound's structure includes a pyridine ring substituted with hydroxy, methyl, and nitro groups at specific positions, which significantly influences its chemical behavior and reactivity .

Synthesis Analysis

The synthesis of related nitropyridine compounds often involves multistep reactions starting from commercially available precursors. For instance, the synthesis of 5,6-dihalo-3-hydroxypyridines, which share a similar hydroxypyridine core, starts from 2-hydroxy-5-nitropyridine and involves novel methodologies such as the use of furfurylamine . Substitution reactions of nitropyridine sulfonic acids have also been explored to obtain various disubstituted pyridines, indicating the versatility of nitropyridine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using density functional theory (DFT) and other quantum chemical methods. These studies provide insights into the conformational stability, vibrational spectra, and molecular electrostatic potential (MEP) of the compounds. For example, the conformational stability and vibrational spectra of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine have been analyzed, revealing information about molecular stability and bond strength . Similarly, the crystal structures of various nitropyridine derivatives have been determined, showing the importance of hydrogen bonding and layered arrangements in their solid-state structures .

Chemical Reactions Analysis

Nitropyridines undergo a variety of chemical reactions, including substitution and transformation processes. For example, 5-nitropyridine-2-sulfonic acid and its derivatives can be transformed into a range of disubstituted pyridines with different nucleophiles . Microbial transformation of nitropyridine derivatives has also been reported, leading to the formation of hydroxylated and oxidized products, which can be of interest for further chemical modifications or as potential biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives are closely related to their molecular structure. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with NBO analysis, provide detailed information on the vibrational modes and electronic properties of these compounds. The MEP surfaces and frontier molecular orbital (FMO) analysis help in understanding the electron density distribution and reactive sites of the molecules . Additionally, the optical properties, such as absorption and fluorescence, are influenced by the substitution pattern on the pyridine ring, as observed in compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .

Scientific Research Applications

Conformational Stability and Vibrational Spectral Studies

2-Hydroxy-3-methyl-5-nitropyridine has been analyzed for its conformational stability using density functional theory (DFT). The vibrational analyses, including infrared absorption and Raman spectroscopy, have been conducted, revealing insights into molecular stability and bond strength. The calculated HOMO and LUMO energies indicate charge transfer in the molecules, aiding in understanding the size, shape, charge density distribution, and site of chemical reactivity (Balachandran, Lakshmi, & Janaki, 2012).

Biotransformation Studies

Biotransformation of 2-amino-4-methyl-3-nitropyridine by Cunninghamella elegans yielded several new compounds, demonstrating the potential of microbial hydroxylation in modifying this pyridine derivative. This process was scaled up to multi-gram levels, showing the feasibility of using microbial methods for chemical modifications (Tully et al., 2012).

Development of Fluorescent Probes

2-Hydroxy-3-methyl-5-nitropyridine derivatives have been used to develop fluorescent probes for detecting metal ions like Fe3+ and Hg2+ in aqueous media. This indicates its potential application in sensing and detecting specific ions in environmental and biological systems (Singh, Thakur, Raj, & Pandey, 2020).

Crystal Engineering for Nonlinear Optics

The compound has been studied in the context of crystal engineering, particularly for its application in nonlinear optics. The specific orientation of chromophores linked by hydrogen bonds in molecular complexes shows significant potential for enhancing nonlinear optical efficiency (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Quantum Chemical Studies for Spectroscopic Investigations

Quantum chemical studies have been conducted on 2-amino-3-methyl-5-nitropyridine, a related compound, to understand its energy and molecular structure. This research provides insight into the intramolecular charge transfer and hyperconjugative interactions, which are crucial for understanding the electronic properties of such compounds (Sivaprakash, Prakash, Mohan, & Jose, 2019).

Safety And Hazards

2-Hydroxy-3-methyl-5-nitropyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions of 2-Hydroxy-3-methyl-5-nitropyridine research could involve further exploration of its catalytic properties and its potential applications in various fields.

properties

IUPAC Name

3-methyl-5-nitro-1H-pyridin-2-one
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InChI

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTYZBDNBMVYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176314
Record name 3-Methyl-5-nitro-2-pyridone
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Molecular Weight

154.12 g/mol
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Product Name

2-Hydroxy-3-methyl-5-nitropyridine

CAS RN

21901-34-8
Record name 3-Methyl-5-nitro-2(1H)-pyridinone
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Record name 3-Methyl-5-nitro-2-pyridone
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Record name 3-Methyl-5-nitro-2-pyridone
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Record name 3-methyl-5-nitro-2-pyridone
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Record name 3-Methyl-5-nitro-2-pyridone
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Synthesis routes and methods

Procedure details

A solution of (3-methylpyridin-2-yl)amine (10 g, 90 mmol) in 50 ml of concentrated sulfuric acid was cooled to 5° C. in ice-salt bath. A mixture of 7 ml each of concentrated sulfuric acid and concentrated nitric acid was added slowly with stirring while maintaining the reaction temperature below 10° C. This mixture was then allowed to warm to 30° C. overnight. The solution was stirred rapidly while 7 ml of concentrated nitric acid was added at such a rate as to keep the temperature below 40° C. Approximately 10 ml of the solution was then poured into 20 ml of water and heated to 100° C.; large quantities of gas were evolved. When gas evolution ceased, the remainder of the nitrating mixture was added in 10 ml portions with heating. When the last of the nitrating mixture had been added, the solution was cooled rapidly by placing the flask in an ice bath and by adding ice directly to the solution. The light brown precipitate was filtered and dried to afford 5.0 g (35%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Four
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JD Reinheimer, LL Mayle… - The Journal of Organic …, 1980 - ACS Publications
… Chloro-3methyl-5-nitropyridine was prepared from 2-hydroxy-3-methyl5-nitropyridine by the method of Hawkins and Roe11 to give a product of mp 47-48C (lit.11 mp 47-48 C). Sample …
Number of citations: 20 pubs.acs.org
GF Hawkins, A ROE - The Journal of Organic Chemistry, 1949 - ACS Publications
… being heated formed 2-hydroxy-3methyl-5-nitropyridine (III). … The preparation of 2-hydroxy-3-methyl-5-nitropyridine (III) by … acid produced only 2-hydroxy-3-methyl-5-nitropyridine (III). …
Number of citations: 37 pubs.acs.org
RA Altman, SL Buchwald - Organic letters, 2007 - ACS Publications
… However, 2-hydroxy-3-methyl-5-nitropyridine was unreactive, presumably due to the decreased coordinating ability (nucleophilicity) of the hydroxypyridine (Table 1, entry 8). …
Number of citations: 153 pubs.acs.org
AP Gray, WL Archer - Journal of the American Chemical Society, 1957 - ACS Publications
… Nitration of 2-amino-3-methylpyridine14 followed by diazotization and hydrolysis brought about the formation of 2-hydroxy-3-methyl-5-nitropyridine in 71% yield.15 …
Number of citations: 52 pubs.acs.org
H SAWANISHI, K TAJIMA… - Chemical and …, 1987 - jstage.jst.go.jp
… H2SO4 and worked up according to the procedure for the nitration of 2-amino-3-methylpyridine , which gives 2-hydroxy-3-methyl-5-nitropyridine,21 to give a mixture of 3-nitro- and 5-…
Number of citations: 33 www.jstage.jst.go.jp
C Zhao, SH Yang, DB Khadka, Y Jin, KT Lee… - Bioorganic & Medicinal …, 2015 - Elsevier
The Janus kinase 2 (JAK2)-mediated signaling pathway plays an important role in controlling cell survival, proliferation, and differentiation. In recent years, genetic, biological, and …
Number of citations: 11 www.sciencedirect.com
JH Boyer, S Kruger - Journal of the American Chemical Society, 1957 - ACS Publications
… Nitration of 2-amino-3-methylpyridine14 followed by diazotization and hydrolysis brought about the formation of 2-hydroxy-3-methyl-5-nitropyridine in 71% yield.15 …
Number of citations: 26 pubs.acs.org
SH Jung, DB Sung, CH Park… - The Journal of Organic …, 2016 - ACS Publications
… (3a, 6b, 6c) Surprisingly, however, when either 2-hydroxy-5-nitropyridine or 2-hydroxy-3-methyl-5-nitropyridine was respectively employed, the coupled product 3f and 3g were obtained …
Number of citations: 36 pubs.acs.org
OH Ri - Recent Advances in Copper-and Palladium-Catalyzed …, 2008 - dspace.mit.edu
… However, 2-hydroxy-3-methyl-5-nitropyridine was unreactive, presumably due to the decreased coordinating ability (nucleophilicity) of the hydroxypyridine (Table 1, entry 8). …
Number of citations: 5 dspace.mit.edu

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